molecular formula C10H5Cl6NO2 B1212733 1,7,8,9,10,10-Hexachloro-4-methyl-4-azatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione

1,7,8,9,10,10-Hexachloro-4-methyl-4-azatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione

Cat. No. B1212733
M. Wt: 383.9 g/mol
InChI Key: DKILHSLDAKXHHE-ASQNABRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,7,8,9,10,10-hexachloro-4-methyl-4-azatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione is an organic heterotricyclic compound arising from formal [4+2]-cycloaddition of hexachlorocyclopentadiene to N-methylmaleimide. It has a role as an epitope. It is an organochlorine compound, an organic heterotricyclic compound and a bridged compound. It derives from a succinimide.

Scientific Research Applications

Pharmacological Potential

1,7,8,9,10,10-Hexachloro-4-methyl-4-azatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione and its derivatives have been explored for various pharmacological activities. Notably, derivatives like k1a were tested for their effects on the central nervous system (CNS) in animals, exhibiting potential pharmacological activity (Struga et al., 2007). Another study focused on the synthesis of aminoalkanol derivatives of related compounds, assessing their affinities at beta-adrenoceptors (Kossakowski & Wojciechowska, 2006).

Antimicrobial Activity

The antimicrobial properties of derivatives have also been extensively studied. For instance, new derivatives were evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria, and fungi of the Candida species (Stefanska et al., 2009). This research extends to the evaluation of these compounds against various viruses, including HIV-1, indicating their potential as antiviral agents (Stefanska et al., 2010).

Chemical and Molecular Analysis

Detailed molecular and chemical analyses of these compounds have been conducted. Studies like those by Renjith et al. (2014) used spectroscopic methods and quantum chemical calculations to explore the molecular structure and vibrational frequencies, providing insights into the stability and charge transfer within the molecule (Renjith et al., 2014). Such analyses are critical for understanding the fundamental properties of these compounds and their potential applications in various fields.

properties

Molecular Formula

C10H5Cl6NO2

Molecular Weight

383.9 g/mol

IUPAC Name

(1S,2R,6S,7R)-1,7,8,9,10,10-hexachloro-4-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

InChI

InChI=1S/C10H5Cl6NO2/c1-17-6(18)2-3(7(17)19)9(14)5(12)4(11)8(2,13)10(9,15)16/h2-3H,1H3/t2-,3+,8+,9-

InChI Key

DKILHSLDAKXHHE-ASQNABRVSA-N

Isomeric SMILES

CN1C(=O)[C@H]2[C@@H](C1=O)[C@]3(C(=C([C@@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl

SMILES

CN1C(=O)C2C(C1=O)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl

Canonical SMILES

CN1C(=O)C2C(C1=O)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,7,8,9,10,10-Hexachloro-4-methyl-4-azatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione
Reactant of Route 2
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1,7,8,9,10,10-Hexachloro-4-methyl-4-azatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione
Reactant of Route 3
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1,7,8,9,10,10-Hexachloro-4-methyl-4-azatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione
Reactant of Route 4
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1,7,8,9,10,10-Hexachloro-4-methyl-4-azatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione
Reactant of Route 5
Reactant of Route 5
1,7,8,9,10,10-Hexachloro-4-methyl-4-azatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione
Reactant of Route 6
Reactant of Route 6
1,7,8,9,10,10-Hexachloro-4-methyl-4-azatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione

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